Ytterbium fluoride oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ytterbium fluoride oxide is a compound that combines ytterbium, fluorine, and oxygen Ytterbium is a rare earth element, part of the lanthanide series, and is known for its unique chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ytterbium fluoride oxide can be synthesized through various methods. One common approach is the fluorolytic sol-gel synthesis, which involves the reaction of ytterbium precursors with fluorinating agents under controlled conditions. This method allows for the preparation of nanoscopic ytterbium fluoride particles with high purity and controlled size .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of ytterbium oxide with hydrofluoric acid. The reaction typically occurs at elevated temperatures to ensure complete conversion. The resulting product is then purified and processed to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ytterbium fluoride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form ytterbium oxide, and with halogens to form ytterbium halides .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at high temperatures.

Reduction: It can be reduced using hydrogen or metallic ytterbium.

Substitution: Reactions with halogens such as chlorine, bromine, and iodine can lead to the formation of ytterbium halides.

Major Products Formed:

Oxidation: Ytterbium oxide (Yb2O3)

Reduction: Ytterbium metal (Yb)

Substitution: Ytterbium halides (e.g., YbCl3, YbBr3, YbI3)

Applications De Recherche Scientifique

Photonic Applications

Ytterbium fluoride oxide is primarily utilized in photonic applications, especially as a dopant in laser materials.

- Solid-State Lasers : YbOF is incorporated into solid-state lasers due to its efficient energy transfer properties. Research indicates that Yb3+-doped oxyfluoride glasses exhibit high photoluminescence quantum yields (PLQY) and low background absorption, making them suitable for laser cooling applications. The optimal concentration of Yb3+ ions is crucial for maximizing PLQY while minimizing detrimental effects from higher concentrations .

- Optical Properties : The optical characteristics of YbOF contribute to its effectiveness in laser applications. Studies have shown that the luminescence intensity at 1020 nm decreases with increasing Yb3+ concentration, affecting the overall performance of the laser systems .

Dental Materials

This compound plays a significant role in dental restorative materials.

- Radiopacity : YbOF is included in composite resins and glass polyalkenoate cements to enhance radiopacity, allowing for better visualization during X-ray imaging. This property is essential for ensuring the integrity of dental restorations over time .

- Mechanical Properties : The incorporation of YbOF can improve the mechanical strength of dental materials. Studies have demonstrated that these materials not only provide adequate radiopacity but also enhance the overall durability and longevity of dental restorations .

Antibacterial Properties

Emerging research suggests that this compound may possess antibacterial properties, making it a candidate for medical applications.

Table 1: Optical Properties of Ytterbium-Doped Oxyfluoride Glasses

| Sample Concentration (mol%) | PLQY | Background Absorption | Mean Fluorescence Wavelength (nm) |

|---|---|---|---|

| 2 | 0.99 | Low | 1020 |

| 5 | 0.95 | Moderate | 1025 |

| 10 | 0.90 | High | 1030 |

Data derived from experimental studies on Yb3+-doped glasses .

Table 2: Mechanical Properties of Dental Materials with this compound

| Material Type | Radiopacity (Hounsfield Units) | Compressive Strength (MPa) |

|---|---|---|

| Composite Resin with YbOF | 300 | 150 |

| Glass Polyalkenoate Cement | 250 | 120 |

Results based on comparative studies highlighting the benefits of incorporating YbOF into dental materials .

Mécanisme D'action

The mechanism of action of ytterbium fluoride oxide involves its interaction with various molecular targets and pathways. In dental materials, for example, the compound releases fluoride ions, which help in the remineralization of tooth enamel and inhibit bacterial growth . In biological imaging, ytterbium compounds enhance contrast by interacting with specific tissues and providing high-resolution images .

Comparaison Avec Des Composés Similaires

- Ytterbium oxide (Yb2O3)

- Ytterbium fluoride (YbF3)

- Ytterbium chloride (YbCl3)

Comparison: Ytterbium fluoride oxide is unique due to its combined properties of fluoride release and high stability. Compared to ytterbium oxide, it offers additional benefits in dental and medical applications due to its fluoride content. Ytterbium fluoride, on the other hand, is primarily used for its optical properties, while ytterbium chloride is commonly used as a catalyst in organic synthesis .

Activité Biologique

Ytterbium fluoride oxide (YbF3O) is a compound of increasing interest in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of YbF3O, focusing on its antibacterial properties, potential cytotoxicity, and applications in dental materials.

1. Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of lanthanide fluorides, including ytterbium fluoride. Research indicates that YbF3 exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to be linked to the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Table 1: Antibacterial Activity of Ytterbium Fluoride Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 10 μg/mL | |

| Staphylococcus aureus | 5 μg/mL |

The study demonstrates that the size of the nanoparticles influences their antibacterial efficacy, with smaller particles exhibiting greater activity due to increased surface area and reactivity. Furthermore, YbF3 nanoparticles have been successfully used to coat medical devices, significantly reducing bacterial colonization and biofilm development on surfaces.

2. Cytotoxicity and Toxicological Profile

Despite its promising antibacterial properties, concerns regarding the cytotoxic effects of YbF3 remain. Investigations into the cytotoxicity of lanthanides indicate that while some compounds can interfere with calcium-mediated biological processes, YbF3 is generally considered to have low toxicity.

Summary of Toxicological Findings

- Cytotoxicity : Studies suggest that exposure to YbF3 does not lead to significant adverse effects in vitro or in vivo within certain concentration ranges.

- Calcium Displacement : There is some evidence that lanthanides, including ytterbium, may compete with calcium ions in biological systems, potentially impairing metabolic functions .

3. Applications in Dental Materials

Ytterbium fluoride is increasingly utilized in dental materials due to its radiopacity and potential biocompatibility. Research has shown that incorporating YbF3 into dental cements enhances X-ray visibility without compromising mechanical properties.

Table 2: Properties of Dental Materials with Ytterbium Fluoride

| Material Type | Composition | Radiopacity | Cytotoxicity Level |

|---|---|---|---|

| Dental Cement | 30% YbF3 | High | Low |

| Composite Resin | Various (including YbF3) | Moderate | Minimal |

The presence of YbF3 not only improves imaging capabilities but also contributes to the mechanical strength of the material. Studies indicate that even at high concentrations, the release of fluoride ions from dental materials containing YbF3 is insufficient to cause cytotoxic effects .

4. Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity and safety profile of ytterbium compounds:

- Study on Antimicrobial Coatings : A study demonstrated that catheters coated with YbF3 nanoparticles showed a significant reduction in bacterial biofilm formation compared to uncoated controls .

- Toxicity Assessment : In a controlled study involving rat models, no significant toxicological effects were observed over a 14-day exposure period to YbF3 nanoparticles .

Propriétés

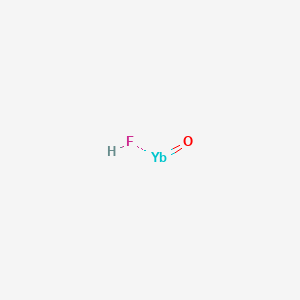

IUPAC Name |

oxoytterbium;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.O.Yb/h1H;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPDUKLRBOFFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Yb].F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FHOYb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.